molecular formula C13H20N2O B1452145 trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine CAS No. 1177198-30-9

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Cat. No.: B1452145
CAS No.: 1177198-30-9
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to chemical databases, the compound is formally designated as [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol, which reflects the stereochemical configuration and functional group positioning. However, nomenclatural inconsistencies have been observed in the literature, with some sources reporting alternative stereochemical descriptors such as [(3R,4R)-4-amino-1-benzylpiperidin-3-yl]methanol. This discrepancy highlights the importance of careful stereochemical assignment in piperidine derivatives.

The molecular formula is consistently reported as C₁₃H₂₀N₂O across multiple sources, with a molecular weight of 220.31 grams per mole. The compound is assigned Chemical Abstracts Service registry numbers, though multiple numbers appear in the literature: 1260670-31-2 and 1177198-30-9, indicating potential confusion regarding stereoisomeric forms or synthetic variants. The International Chemical Identifier key CZCYWYTZXZUBOO-OLZOCXBDSA-N provides unambiguous structural identification.

The systematic naming convention prioritizes the piperidine ring as the parent structure, with substituents numbered according to International Union of Pure and Applied Chemistry rules. The trans designation indicates the relative stereochemistry between the amino and hydroxymethyl substituents, reflecting their positioning on opposite faces of the piperidine ring. Alternative nomenclature includes 4-amino-1-(phenylmethyl)-3-piperidinemethanol, which emphasizes the phenylmethyl (benzyl) nature of the nitrogen substituent.

Molecular Structure Elucidation via X-ray Crystallography

While specific X-ray crystallographic data for this compound are not directly available in the current literature, related piperidine derivatives provide valuable insights into the structural characteristics of this compound class. Crystallographic studies of analogous N-substituted piperidines reveal that the six-membered heterocycle adopts predictable conformational preferences based on substituent patterns and electronic effects.

Research on related piperidine structures demonstrates that the conformation of the piperidine ring is significantly influenced by the hybridization state of carbon atoms adjacent to the nitrogen center. In compounds where the carbon atom alpha to the piperidinic nitrogen maintains sp³ hybridization, such as in this compound, the ring preferentially adopts a chair conformation. This conformational preference is consistent with the structural characteristics expected for the target compound.

The crystallographic analysis of similar benzyl-substituted piperidines indicates that the nitrogen atom typically exhibits tetrahedral geometry, with the lone pair occupying an axial position in the chair conformation. The benzyl substituent preferentially adopts an equatorial orientation to minimize steric interactions with the piperidine ring framework. These structural features are anticipated to be conserved in this compound, given the similar substitution pattern.

Comparative crystallographic data from related structures suggest that the hydroxymethyl group at the 3-position likely participates in intramolecular hydrogen bonding interactions with the nitrogen lone pair, potentially stabilizing specific conformational arrangements. The amino group at the 4-position is expected to adopt orientations that minimize steric hindrance while allowing for potential intermolecular hydrogen bonding in the solid state.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653116
Record name [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177198-30-9, 1260670-31-2
Record name [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

N-Benzylation of Piperidine

  • Reagents: Piperidine and benzyl chloride.
  • Conditions: Typically performed under basic conditions (e.g., using sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Outcome: Selective substitution at the nitrogen to form N-benzylpiperidine.

Hydroxymethylation at the 3-Position

  • Reagents: Formaldehyde or paraformaldehyde.
  • Conditions: Usually carried out under mildly acidic or basic conditions to facilitate electrophilic substitution on the piperidine ring.
  • Stereoselectivity: Achieving the trans-configuration requires control of reaction conditions or subsequent stereoselective reduction steps.

Introduction of the Amino Group at the 4-Position

  • This can be achieved by selective functional group transformations on the piperidine ring or by using substituted piperidine precursors.
  • Amino group protection (e.g., acetylation) may be employed to avoid side reactions during multi-step synthesis.

Advanced Synthetic Routes and Catalytic Methods

Recent literature and patents reveal more sophisticated approaches involving:

  • Intramolecular aza-Michael Reactions (IMAMR): Used to construct substituted piperidines with high enantiomeric purity. Organocatalysis with quinoline derivatives and trifluoroacetic acid cocatalyst has been shown to produce di- and tri-substituted piperidines efficiently with good stereocontrol.

  • Aza-Prins Cyclization: Cyclization of homoallylic amines with aldehydes promoted by NHC-Cu(I) complexes and Lewis acids (e.g., ZrCl4) to form trans-substituted piperidines with high selectivity.

  • Friedel-Crafts Acylation for Benzoylpiperidine Fragments: Although focused on benzoylpiperidine derivatives, this method involves acyl chloride intermediates reacting with aromatic systems under AlCl3 catalysis, which may be adapted for benzyl substitution.

Industrial and Laboratory Scale Synthesis

  • Industrial synthesis optimizes temperature, pressure, and catalysts to enhance yield and purity.
  • Continuous flow reactors and automated processes are increasingly used to ensure consistency and scalability.
  • Typical reaction temperatures range from ambient to reflux conditions depending on the step.
  • Purification steps include crystallization, filtration, and distillation to isolate high-purity products.

Reaction Conditions and Yields (Summary Table)

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
N-Benzylation Piperidine, benzyl chloride, base (K2CO3) 25-80 4-12 h 75-90 Polar aprotic solvents preferred
Hydroxymethylation Formaldehyde, mild acid/base 0-40 2-6 h 60-85 Control needed for trans stereochemistry
Amino group introduction Amination or substitution reactions Variable Variable 50-80 Protection/deprotection steps may be needed
Intramolecular aza-Michael Organocatalyst + TFA Room temp 12-24 h 70-90 High enantioselectivity
Aza-Prins Cyclization NHC-Cu(I), ZrCl4, aldehydes 25-60 6-12 h 65-85 Trans-selectivity favored by sterics

Research Findings and Notes

  • The stereoselectivity of the trans-4-amino and 3-hydroxymethyl substitution is often controlled by steric hindrance and reaction conditions, such as choice of catalyst and temperature.
  • Protection of amino groups (e.g., acetylation) is a common strategy to prevent side reactions during multi-step synthesis.
  • Purification techniques such as crystallization from propyl carbinol and vacuum distillation are critical for obtaining high-purity intermediates and final products.
  • The compound serves as a key intermediate in pharmaceutical synthesis, with applications in antimalarial, anticancer, and neuropharmacological research.

Comparative Analysis with Related Compounds

Feature This compound Related Benzoylpiperidine Derivatives
Core Structure Piperidine ring with amino and hydroxymethyl groups Piperidine ring with benzoyl substitution
Substitution Position N-1 benzyl, 3-hydroxymethyl, 4-amino N-acylated amino groups, aromatic ketones
Stereochemistry Control Trans configuration emphasized Often involves Friedel-Crafts acylation
Synthetic Complexity Multi-step with stereoselective control Multi-step with protection/deprotection
Applications Pharmaceutical intermediates, biochemical studies Drug development, receptor binding studies

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

Trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine serves as a key intermediate in the synthesis of several pharmacologically active compounds. Notably, it is involved in the production of:

  • Paroxetine : An antidepressant belonging to the selective serotonin reuptake inhibitors (SSRIs) class, used primarily to treat major depressive disorder and anxiety disorders. The compound acts as a precursor in the synthesis of paroxetine hydrochloride, enhancing the efficiency and yield of the production process .

Potential Neurological Agents

Research indicates that derivatives of this compound may exhibit properties that are beneficial for treating neurological conditions. For instance:

  • P2Y14 Receptor Antagonists : Modifications of this compound have been explored to enhance receptor affinity and selectivity, which could lead to new treatments for conditions like asthma and pain management .

Case Study 1: Paroxetine Synthesis

A notable case study involves the synthesis of paroxetine using this compound as an intermediate. The process showcases a streamlined approach that reduces costs and increases yield compared to traditional methods. The final product demonstrated high purity levels conducive for pharmaceutical applications.

Case Study 2: P2Y14R Antagonists Development

Recent studies have modified this compound to create novel compounds targeting P2Y14 receptors. These modifications have shown promising results in preclinical models for treating chronic pain and inflammation, highlighting the compound's versatility beyond initial applications .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
  • Synonyms: trans-(4-Amino-1-benzyl-piperidin-3-yl)-methanol
  • Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.32 g/mol
  • CAS No.: 1177198-30-9
  • Purity : ≥98%
  • Storage : Stable under recommended conditions (exact storage details unspecified).

Structural Features: This piperidine derivative contains a benzyl group at position 1, a hydroxymethyl group at position 3, and an amino group at position 4 in the trans configuration.

Comparison with Structurally Related Compounds

Structural Analogs and Receptor Affinity

Key analogs include:

Compound Key Structural Differences Receptor Affinity Ki (nM) Biological Application
IPAB (125I-(2-piperidinylaminoethyl)4-iodobenzamide) Iodobenzamide backbone, piperidinylaminoethyl group High sigma-1 affinity, low sigma-2 affinity 6.0 (sigma-1) Melanoma imaging agent
IDAB (N-(2-diethylaminoethyl)4-iodobenzamide) Diethylaminoethyl substituent Moderate sigma-1 affinity Not reported Melanoma imaging analog
This compound Benzyl, hydroxymethyl, and amino groups Not directly studied (structural inference suggests potential sigma-1 interaction) N/A Hypothetical use in CNS or oncology

Key Observations :

Sigma Receptor Interaction: IPAB and IDAB exhibit sigma-1 receptor binding, critical for tumor targeting in melanoma. The benzyl group in this compound may similarly engage hydrophobic pockets in sigma receptors, though experimental validation is needed.

Stereochemical Influence: The trans configuration may favor specific receptor conformations, analogous to how IPAB’s stereochemistry optimizes melanoma uptake.

Pharmacokinetic and Biodistribution Profiles

IPAB demonstrated significant tumor uptake (3.87% ID/g at 1 hour) and high tumor-to-nontarget ratios (e.g., tumor-to-brain ratio = 90.01 at 24 hours).

Research Implications and Gaps

  • Critical Knowledge Gaps: Direct receptor binding data for the target compound. In vivo biodistribution and toxicity profiles.

Biological Activity

Chemical Structure and Properties
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a chemical compound characterized by the molecular formula C13H20N2OC_{13}H_{20}N_{2}O and a molecular weight of 220.31 g/mol. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, along with an amino group and a hydroxymethyl group that significantly contribute to its biological activity and chemical reactivity.

Synthesis
The synthesis of this compound typically involves several steps, starting from commercially available materials such as piperidine, benzyl chloride, and formaldehyde. The reaction conditions are optimized for yield and purity in both laboratory and industrial settings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzyl group participates in hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects.

Case Studies and Research Findings

Several studies highlight the potential of piperidine derivatives in various therapeutic contexts:

  • Antimalarial Activity : A study on related compounds demonstrated potent antiplasmodial activity against Plasmodium falciparum, suggesting that modifications to the piperidine structure can enhance efficacy against malaria .
  • Cancer Research : Research has shown that benzoylpiperidine derivatives exhibit antiproliferative effects on cancer cell lines, indicating that this compound could be a candidate for further development in oncology .
  • Neuropharmacology : Investigations into the effects of similar piperidine compounds on opioid receptors have revealed potential antagonist properties, which could be relevant for pain management therapies .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundPotential antimicrobial and antiviral properties
INE963Potent antimalarial activity with high resistance barrier
BenzoylpiperidineAntiproliferative activity on cancer cells
N-substituted piperidinesOpioid receptor antagonism

Q & A

Q. What are the common synthetic routes for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including protection/deprotection strategies and condensation reactions. For example, benzylation reactions under mild conditions (e.g., HCOONH₄/Pd/C) can introduce the benzyl group while preserving stereochemistry . Piperidine ring formation may utilize primary amines and formaldehyde derivatives, with temperature and solvent choice (e.g., dichloromethane) critically affecting regioselectivity and purity . Post-synthetic modifications, such as hydrochloride salt formation, enhance solubility for biological assays .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

Key techniques include:

  • NMR spectroscopy : Assigning axial/equatorial proton configurations and verifying the trans stereochemistry via coupling constants .
  • Mass spectrometry (MS) : Confirming molecular weight (C₁₃H₂₀N₂O, 220.31 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolving spatial conformations of the piperidine ring and hydroxymethyl group .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

The compound’s piperidine core and substituents (e.g., benzyl, hydroxymethyl) make it a candidate for targeting central nervous system (CNS) receptors or enzymes. In vitro assays might include:

  • Receptor binding studies : Screening for affinity at serotonin or dopamine receptors.
  • Enzyme inhibition assays : Testing against acetylcholinesterase or monoamine oxidases, with IC₅₀ values compared to structural analogs .

Advanced Research Questions

Q. How can intramolecular acyl transfer reactions optimize the synthesis of spiropiperidine analogs from this compound?

Intramolecular acyl transfer under mild debenzylation conditions (e.g., acetyl migration) enables efficient spiro-ring formation. This method avoids harsh reagents, preserves stereochemistry, and simplifies purification. Spectroscopic monitoring (¹H/¹³C NMR) is critical to confirm intermediate conformations .

Q. What strategies resolve contradictions in spectroscopic data for piperidine derivatives with mobile conformations?

Conformational flexibility in the piperidine ring can lead to overlapping NMR signals. Solutions include:

  • Variable-temperature NMR : Identifying dynamic processes by observing signal splitting at low temperatures.
  • DFT calculations : Predicting stable conformers and correlating with experimental data .

Q. How do electronic effects of substituents (e.g., benzyl, hydroxymethyl) influence reactivity in nucleophilic substitutions?

The benzyl group provides steric hindrance, directing electrophiles to the less hindered C-3 hydroxymethyl position. Electronic effects from the amino group at C-4 enhance nucleophilicity at adjacent sites. Solvent polarity (e.g., DMF vs. ether) further modulates reaction pathways .

Q. What methodological pitfalls arise when assessing the compound’s stability under physiological conditions?

Hydrolysis of the hydroxymethyl group or oxidation of the amine can occur in aqueous buffers. Stability studies should use:

  • HPLC-MS : Quantifying degradation products over time.
  • pH-controlled environments : Mimicking gastric or plasma conditions .

Q. How can researchers reconcile conflicting bioactivity data across structural analogs?

Discrepancies often stem from minor stereochemical or substituent differences. A systematic approach includes:

  • Molecular docking : Comparing binding poses with target proteins.
  • Free-energy perturbation (FEP) : Quantifying the impact of substituent changes on binding affinity .

Q. What role do computational methods play in predicting regioselectivity for derivatization reactions?

Density functional theory (DFT) calculates transition-state energies to predict preferential reaction sites. For example, the C-3 hydroxymethyl group may exhibit higher reactivity in SN₂ reactions due to lower activation barriers compared to C-4 .

Q. How can scale-up challenges be addressed while maintaining enantiomeric purity?

Catalytic asymmetric synthesis or chiral resolution techniques (e.g., chromatography with chiral stationary phases) are essential. Process optimization might involve:

  • Flow chemistry : Enhancing heat/mass transfer for exothermic steps.
  • Design of Experiments (DoE) : Identifying critical parameters (e.g., catalyst loading, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
Reactant of Route 2
Reactant of Route 2
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.